molecular formula C25H24O B14717973 (2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one CAS No. 21856-79-1

(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one

Cat. No.: B14717973
CAS No.: 21856-79-1
M. Wt: 340.5 g/mol
InChI Key: ONORUXCYOUKTBD-QUEHYIGUSA-N
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Description

(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one is a complex organic compound characterized by its unique structure, which includes two phenylprop-2-enylidene groups attached to a cycloheptanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one typically involves the condensation of cycloheptanone with cinnamaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. This intermediate then reacts with cinnamaldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the phenylprop-2-enylidene groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted cycloheptanone derivatives.

Scientific Research Applications

(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. Similarly, its antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one
  • 3-(4-Chlorobenzilidene)isobenzofuran-1(3H)-one

Uniqueness

(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

21856-79-1

Molecular Formula

C25H24O

Molecular Weight

340.5 g/mol

IUPAC Name

(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one

InChI

InChI=1S/C25H24O/c26-25-23(19-9-15-21-11-3-1-4-12-21)17-7-8-18-24(25)20-10-16-22-13-5-2-6-14-22/h1-6,9-16,19-20H,7-8,17-18H2/b15-9+,16-10+,23-19-,24-20+

InChI Key

ONORUXCYOUKTBD-QUEHYIGUSA-N

Isomeric SMILES

C1CC/C(=C/C=C/C2=CC=CC=C2)/C(=O)/C(=C/C=C/C3=CC=CC=C3)/C1

Canonical SMILES

C1CCC(=CC=CC2=CC=CC=C2)C(=O)C(=CC=CC3=CC=CC=C3)C1

Origin of Product

United States

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